

# Synonyms for (1-Chloroethyl)benzene like alpha-phenylethyl chloride

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## Compound of Interest

Compound Name: (1-Chloroethyl)benzene

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An In-depth Technical Guide to **(1-Chloroethyl)benzene**: Synthesis, Reactivity, and Applications in Modern Drug Development

This guide provides a comprehensive technical overview of **(1-Chloroethyl)benzene**, a pivotal reagent and intermediate in organic synthesis. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis protocols, characteristic reactivity, and critical applications, with an emphasis on its role in the pharmaceutical industry. The narrative is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for the practicing scientist.

## Nomenclature and Structural Identification

**(1-Chloroethyl)benzene** is a monochlorinated aromatic hydrocarbon. Accurate identification is crucial for regulatory compliance, safety, and experimental reproducibility. The compound is systematically named under IUPAC nomenclature as 1-chloroethylbenzene<sup>[1]</sup>. However, it is widely known by several common and historical synonyms which frequently appear in literature and chemical catalogs.

Understanding these synonyms is essential for any researcher conducting literature reviews or sourcing reagents.

Table 1: Synonyms and Identifiers for **(1-Chloroethyl)benzene**

Identifier Type	Value	Source(s)
Primary IUPAC Name	1-chloroethylbenzene	<a href="#">[1]</a>
Common Synonyms	$\alpha$ -Phenylethyl chloride, 1- Phenylethyl chloride, $\alpha$ - Methylbenzyl chloride, 1- Phenyl-1-chloroethane	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
CAS Registry Number	672-65-1	<a href="#">[1]</a> <a href="#">[5]</a>
Molecular Formula	$C_8H_9Cl$	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
SMILES	<chem>CC(Cl)C1=CC=CC=C1</chem>	<a href="#">[1]</a>
InChIKey	GTLWADFFABIGAE- UHFFFAOYSA-N	<a href="#">[1]</a>

It is critical to distinguish **(1-Chloroethyl)benzene** (alpha-chloro isomer) from its structural isomer, (2-Chloroethyl)benzene (beta-chloro isomer, CAS 622-24-2), as their reactivity and synthetic applications differ significantly<sup>[6][7]</sup>. The position of the chlorine atom on the ethyl side-chain dictates its chemical behavior, a topic explored in Section 4.

## Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its handling, purification, and characterization. **(1-Chloroethyl)benzene** is a colorless to light yellow liquid with a characteristic aromatic odor<sup>[4][5]</sup>. It is flammable and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.

Table 2: Key Physicochemical Properties of **(1-Chloroethyl)benzene**

Property	Value	Source(s)
Molecular Weight	140.61 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[8]</a>
Appearance	Colorless to light yellow liquid	<a href="#">[5]</a> <a href="#">[9]</a>
Density	1.0631 g/cm <sup>3</sup> (at 20°C)	<a href="#">[9]</a>
Boiling Point	85-90 °C at reduced pressure (e.g., 20-33 mmHg)	<a href="#">[10]</a> <a href="#">[11]</a>
Refractive Index	~1.526 (at 25°C)	<a href="#">[5]</a> <a href="#">[9]</a>
Solubility	Insoluble in water; soluble in common organic solvents (ethanol, ether, benzene)	<a href="#">[5]</a> <a href="#">[9]</a>
Vapor Pressure	1.17 mmHg at 25°C	<a href="#">[5]</a> <a href="#">[9]</a>

Spectroscopic data is the cornerstone of structural verification. The primary methods for characterizing **(1-Chloroethyl)benzene** are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show a characteristic quartet for the methine proton (CH) coupled to the methyl protons and a doublet for the methyl (CH<sub>3</sub>) protons, alongside multiplets for the aromatic protons on the benzene ring.
- <sup>13</sup>C NMR: The carbon NMR spectrum provides signals for the two aliphatic carbons and the distinct aromatic carbons[\[12\]](#).
- Mass Spectrometry (EI-MS): The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns, which can be referenced against spectral databases like the NIST WebBook[\[13\]](#).

## Synthesis and Purification

The most common laboratory and industrial synthesis of **(1-Chloroethyl)benzene** is through the free-radical chlorination of ethylbenzene. This method is valued for its directness and use of readily available starting materials.

## Synthesis Workflow: Free-Radical Chlorination of Ethylbenzene

The underlying principle of this synthesis is the selective halogenation of the benzylic position, which is activated towards free-radical attack due to the resonance stabilization of the resulting benzylic radical.

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Caption: Workflow for the synthesis of **(1-Chloroethyl)benzene**.

## Detailed Experimental Protocol

This protocol is adapted from established preparative organic chemistry methods[10].

### Materials:

- Ethylbenzene (0.5 mol)
- Dry Chlorine Gas
- Anhydrous Calcium Chloride
- 250 mL round-bottom flask, reflux condenser, thermometer, gas bubbler
- Quartz UV lamp
- Separatory funnel
- Vacuum distillation apparatus

### Procedure:

- **Setup:** Assemble the flask with the condenser, thermometer, and gas inlet. Place 101.5 g (0.5 mol) of ethylbenzene into the flask.
- **Initiation:** Heat the reaction mixture to 70°C. Position the quartz lamp approximately 30 cm from the flask to initiate the reaction.
- **Chlorination:** Introduce a slow, steady stream of dry chlorine gas into the heated ethylbenzene. The rate should be controlled such that the liquid maintains a faint green color under UV illumination. An intense green color indicates an excess of chlorine, which can lead to undesired polychlorinated byproducts[10].
- **Monitoring:** Continue the reaction until the theoretical mass of chlorine (e.g., for monochlorination) has been added.
- **Quenching & Work-up:** Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash thoroughly with water to remove any dissolved HCl.

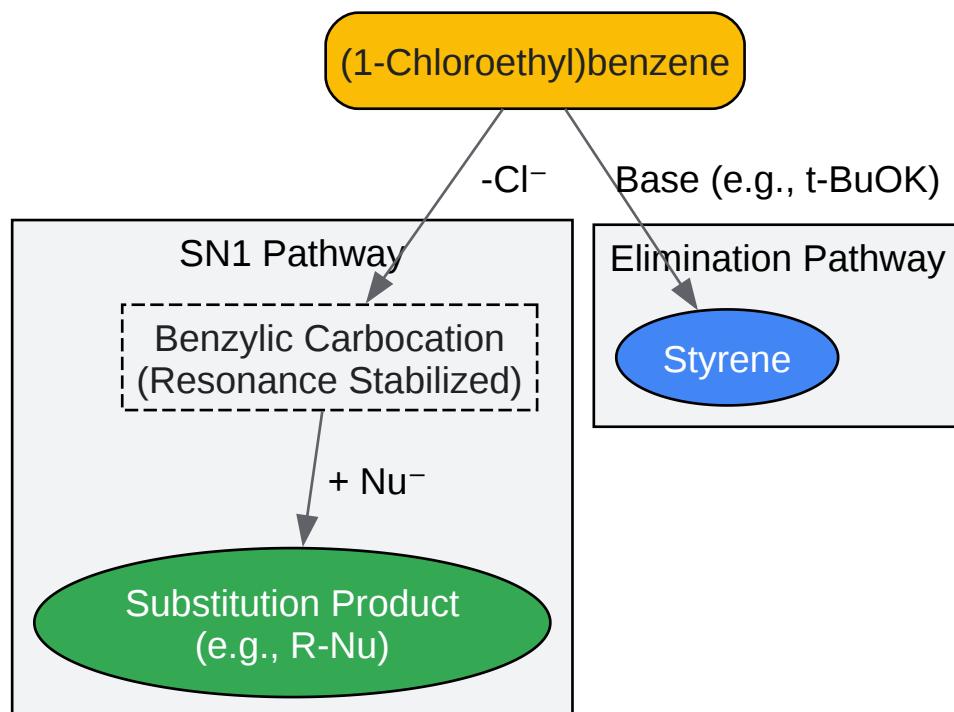
- Drying: Separate the organic layer and dry it over anhydrous calcium chloride.
- Purification: Filter off the drying agent. The crude product is purified by vacuum distillation. Collect the fraction boiling between 84-94°C at 20-25 mmHg[10]. This fraction primarily contains **(1-Chloroethyl)benzene**, though it may have small amounts of the (2-chloroethyl)benzene isomer. The typical yield is around 90%[10].

Trustworthiness: This protocol is self-validating. The progress can be monitored by GC analysis of aliquots. The final product purity must be confirmed by GC-MS and NMR to ensure the correct isomer has been synthesized and to quantify any residual starting material or byproducts.

## Chemical Reactivity and Synthetic Utility

The synthetic utility of **(1-Chloroethyl)benzene** stems from the reactivity of the C-Cl bond at the benzylic position. This position is activated for both nucleophilic substitution and elimination reactions.

- Nucleophilic Substitution: The benzylic carbocation that forms upon departure of the chloride ion is resonance-stabilized by the adjacent benzene ring. This makes **(1-Chloroethyl)benzene** highly susceptible to  $S_N1$  reactions with a wide range of nucleophiles. It can also undergo  $S_N2$  reactions. This reactivity is the foundation of its use as an intermediate, allowing for the introduction of various functional groups (e.g., -OH, -OR, -CN, -NHR) at the benzylic position[5].
- Elimination Reactions: In the presence of a strong, non-nucleophilic base, **(1-Chloroethyl)benzene** can undergo E2 elimination to form styrene. This is a common decomposition pathway, especially at elevated temperatures[10].



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Caption: Key reaction pathways for **(1-Chloroethyl)benzene**.

## Applications in Drug Development and Industry

**(1-Chloroethyl)benzene** is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals[4][5][14]. Its ability to act as a phenylethylating agent is its most significant feature.

## Role in Pharmaceutical Synthesis

A notable example of its application is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). In a key step of the BHC Company's synthesis of Ibuprofen, 1-(4-isobutylphenyl)ethanol is carbonylated under pressure with a palladium catalyst in the presence of HCl. The reaction is presumed to proceed through an intermediate **(1-chloroethyl)benzene** derivative, which is then carbonylated to form the final product[15]. This highlights the compound's role in constructing the propanoic acid side-chain of the final active pharmaceutical ingredient (API).

While **(1-Chloroethyl)benzene** is a key intermediate, it's important for researchers to correctly identify the required isomer. For instance, the synthesis of Fingolimod, a drug for multiple sclerosis, utilizes the isomer (2-Chloroethyl)benzene as a precursor, not **(1-Chloroethyl)benzene**<sup>[6]</sup>. This underscores the importance of precise structural knowledge in drug design and synthesis.

## Other Industrial Uses

Beyond pharmaceuticals, **(1-Chloroethyl)benzene** serves as an intermediate in the production of:

- Agrochemicals: As a precursor for various pesticides<sup>[14]</sup>.
- Dyes and Fragrances: Used to introduce the phenylethyl moiety into larger molecules<sup>[5]</sup>.
- Polymer Chemistry: As a source for styrene production via dehydrochlorination<sup>[10]</sup>.

## Safety and Handling

**(1-Chloroethyl)benzene** is a hazardous chemical that requires careful handling in a controlled laboratory environment.

Table 3: GHS Hazard Information

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement(s)
Flammable Liquid	GHS02	Danger	H226: Flammable liquid and vapor
Skin Corrosion/Irritation	GHS05, GHS07	Danger	H315: Causes skin irritation
Serious Eye Damage	GHS05	Danger	H318: Causes serious eye damage
Respiratory Sensitization	GHS08	Danger	H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled
Respiratory Irritation	GHS07	Warning	H335: May cause respiratory irritation

Data sourced from PubChem and Sigma-Aldrich[1].

#### Handling Recommendations:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[16].
- Store in a tightly sealed container in a cool, dry, flammables-designated area.
- Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.
- In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes[16][17].

## Conclusion

**(1-Chloroethyl)benzene**, also known as  $\alpha$ -phenylethyl chloride, is a cornerstone intermediate in modern organic synthesis. Its value is derived from the unique reactivity of the benzylic chloride, which allows for its facile conversion into a variety of functionalized molecules. For researchers in drug development, a comprehensive understanding of its synthesis, purification, reactivity, and safe handling is not merely advantageous but essential. The protocols and data presented in this guide serve as a robust foundation for the effective and safe utilization of this versatile chemical building block in the pursuit of novel therapeutic agents and other advanced materials.

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